molecular formula C26H25N5O3S2 B12145820 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12145820
M. Wt: 519.6 g/mol
InChI Key: JAHSQGABEJDTDX-HKWRFOASSA-N
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Description

This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidin-5-ylidene moiety via a (Z)-configured methylidene linker. Its design integrates elements from pharmacologically active scaffolds, including thiazolidinones (anti-inflammatory, antimicrobial) and pyrimidinones (kinase inhibition) . The 1-phenylethyl substituent on the thiazolidinone ring may contribute to lipophilicity and s1 receptor affinity, as observed in related piperidine-carboxamide derivatives .

Properties

Molecular Formula

C26H25N5O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[4-oxo-3-[(Z)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25N5O3S2/c1-16(17-7-3-2-4-8-17)31-25(34)20(36-26(31)35)15-19-23(29-13-10-18(11-14-29)22(27)32)28-21-9-5-6-12-30(21)24(19)33/h2-9,12,15-16,18H,10-11,13-14H2,1H3,(H2,27,32)/b20-15-

InChI Key

JAHSQGABEJDTDX-HKWRFOASSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves several steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidinone moiety, and the final coupling with piperidine-4-carboxamide. The synthetic route typically requires the use of specific reagents and conditions, such as:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This can be achieved through a condensation reaction between a thioamide and a carbonyl compound.

    Coupling with Piperidine-4-carboxamide: The final step involves the coupling of the intermediate with piperidine-4-carboxamide using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Recent studies have indicated that this compound exhibits notable biological activities, including:

1. Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

  • Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation. Studies have focused on its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

3. Anti-inflammatory Effects

  • The compound has shown promise in reducing inflammation markers in cellular models. This property could be beneficial for developing treatments for inflammatory diseases .

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy
A study published in Molecules reported the synthesis of various thiazolidine derivatives and their evaluation against common pathogens. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing
Research conducted by Prabhakar et al. demonstrated that specific analogs of this compound were effective in inhibiting the growth of breast cancer cell lines. The study utilized MTT assays to quantify cell viability and assessed apoptosis via flow cytometry .

Mechanism of Action

The mechanism of action of 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Compound A : Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate ()

  • Key Difference : Replaces the carboxamide with an ethyl ester.
  • Activity: Limited bioactivity data, but ester derivatives often exhibit prodrug characteristics.

Compound B: 1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide ()

  • Key Difference: Substitutes the thiazolidinone-phenylethyl group with a cyano-propenoyl-tetrahydrothiophenyl system.
  • Impact: Enhanced electron-withdrawing character (cyano group) may alter electronic distribution, affecting binding to redox-sensitive targets.

Piperidine-Carboxamide Derivatives

Compound C: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide ()

  • Key Difference: Lacks the thiazolidinone-pyrido-pyrimidinone fusion but retains the piperidine-carboxamide motif.
  • Activity : Demonstrated anti-angiogenic effects in CAM assays (50% reduction in vessel proliferation at 10 µM), suggesting the piperidine-carboxamide moiety contributes to angiogenesis inhibition.

Compound D: Tetrahydroquinoline-substituted piperidine-4-carboxamide ()

  • Key Difference: Features a tetrahydroquinoline group instead of the pyrido-pyrimidinone core.
  • Activity : High s1 receptor affinity (Ki = 3.7 nM) and selectivity (s2/s1 ratio = 351), indicating the importance of aromatic/cyclic substituents in receptor interaction.

Thiazolidinone Analogues

Compound E : 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid derivatives ()

  • Key Difference: Simpler thiazolidinone structure without fused pyrimidinone systems.
  • Activity: Antimicrobial (MIC = 8–32 µg/mL against S. aureus) and antioxidant (IC50 = 12 µM in DPPH assay), highlighting the thiazolidinone’s versatility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 590.67 g/mol 563.65 g/mol 578.63 g/mol
logP (Predicted) 3.2 3.8 2.9
Hydrogen Bond Acceptors 9 8 11
Solubility (µg/mL) 12 (Simulated) 8 (Simulated) 25 (Simulated)
  • Analysis: The target compound’s moderate logP and solubility align with orally bioavailable drugs. The ester derivative (Compound A) shows higher lipophilicity, while Compound B’s sulfone and cyano groups improve solubility but may reduce permeability .

Biological Activity

The compound 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on antimicrobial properties and structure-activity relationships (SAR).

Structural Overview

The compound features a unique combination of a pyrido-pyrimidine core, thiazolidine ring, and piperidine moiety. Its intricate structure is believed to contribute to its biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidine and pyrimidine compounds exhibit significant antimicrobial properties. Although specific data on the compound is limited, related compounds have shown promising results:

CompoundMIC (μg/mL)MBC (μg/mL)Activity
4d10.7 - 21.421.4 - 40.2Strong against Gram-positive and Gram-negative bacteria
80.004 - 0.030.008 - 0.06Excellent against En. cloacae and E. coli
110.011Good against En. cloacae, P. aeruginosaEffective against multiple pathogens

These results suggest that the structural components of the compound may enhance its efficacy against various microbial strains, including resistant bacteria.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on thiazolidine derivatives demonstrated that modifications to the thiazolidine ring significantly influenced antimicrobial activity, with some compounds exhibiting MIC values lower than standard antibiotics such as ampicillin and streptomycin .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidine ring was found to correlate with increased antibacterial activity. For instance, compounds with bulky phenyl groups showed enhanced interactions with bacterial membranes, leading to increased permeability and disruption of cellular functions .
  • Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to bacterial enzymes, suggesting that the presence of the pyrimidine moiety plays a crucial role in binding efficiency and subsequent antibacterial action .

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